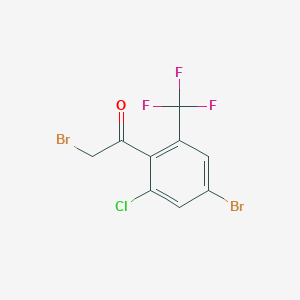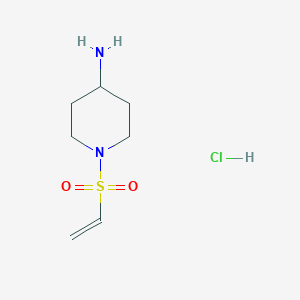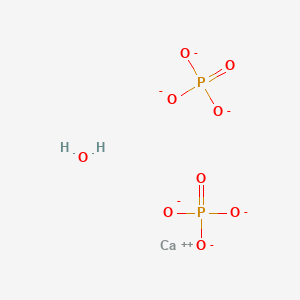
2,7-Diphenylquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diphenylquinoline-4-carboxylic Acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two phenyl groups at positions 2 and 7, and a carboxylic acid group at position 4 on the quinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenylquinoline-4-carboxylic Acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions. For instance, isatin can be reacted with acetophenone in the presence of potassium hydroxide (KOH) in ethanol at elevated temperatures to yield the desired quinoline derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diphenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
2,7-Diphenylquinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Diphenylquinoline-4-carboxylic Acid, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. This leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis in cancer cells . The compound interacts with the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.
Similar Compounds:
2-Phenylquinoline-4-carboxylic Acid: Similar in structure but lacks the additional phenyl group at position 7.
Quinoline-4-carboxylic Acid: The simplest form without any phenyl substitutions.
2,4-Diphenylquinoline: Lacks the carboxylic acid group at position 4.
Uniqueness: this compound is unique due to the presence of two phenyl groups and a carboxylic acid group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C22H15NO2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2,7-diphenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H15NO2/c24-22(25)19-14-20(16-9-5-2-6-10-16)23-21-13-17(11-12-18(19)21)15-7-3-1-4-8-15/h1-14H,(H,24,25) |
Clé InChI |
XWLGCUBTGXDLOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/no-structure.png)

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)





